3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one: Technical Synthesis and Application Guide
3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one: Technical Synthesis and Application Guide
This guide details the technical profile, synthesis, and application of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one , a critical intermediate in medicinal chemistry.[1]
Executive Summary
3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (also known as N-(3-bromopropyl)-2-benzoxazolinone ) is a functionalized heterocyclic building block.[1] It serves as a "privileged scaffold" linker in drug discovery, particularly for synthesizing antipsychotic agents, analgesics, and dopamine receptor ligands. Its core value lies in the benzoxazolinone moiety, which acts as a bioisostere for phenol/catechol rings while providing metabolic stability, coupled with a reactive alkyl bromide tail for coupling with secondary amines (e.g., piperazines).
| Attribute | Detail |
| Chemical Name | 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one |
| Common Synonyms | N-(3-bromopropyl)-2-benzoxazolinone; 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one |
| CAS Number | Note: Often cited as a custom intermediate; specific CAS not widely indexed in public commercial catalogs.[1][2] Parent scaffold CAS: 59-49-4.[1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Primary Application | Linker for GPCR ligands, antipsychotic drug synthesis (e.g., Iloperidone analogs) |
Chemical Profile & Properties
This compound combines a lipophilic, aromatic bicyclic core with a reactive electrophilic side chain.
Structural Analysis
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Core: The 2-benzoxazolinone ring is electron-rich but stabilized by the carbamate-like carbonyl (C=O) at position 2.[1]
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Linker: The 3-bromopropyl chain attached to the nitrogen (N3) acts as a "spacer."[1] The terminal bromide is a good leaving group, highly susceptible to nucleophilic attack.
Physicochemical Data (Predicted/Experimental)
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 68–72 °C | Typical for N-alkylated benzoxazolinones |
| Solubility | Soluble in DCM, Chloroform, DMF, Acetone | Insoluble in water |
| Reactivity | High (Alkyl Halide) | Susceptible to Sɴ2 substitution |
Synthetic Protocol
The synthesis is a classic N-alkylation of the 2-benzoxazolinone scaffold using 1,3-dibromopropane.[1] The use of a weak base (K₂CO₃) prevents ring opening while ensuring deprotonation of the amide-like nitrogen.[1]
Reaction Scheme
The reaction proceeds via an Sɴ2 mechanism where the deprotonated nitrogen attacks the primary carbon of the dibromide.[1]
Figure 1: Synthetic pathway for N-alkylation. Using excess dibromide minimizes dimer formation.[1]
Step-by-Step Methodology
Reagents:
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2-Benzoxazolinone (1.0 eq)[1]
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1,3-Dibromopropane (3.0 – 5.0 eq) [Critical: Excess prevents dimerization]
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Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
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Acetone or Acetonitrile (Solvent)
Protocol:
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Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoxazolinone in anhydrous acetone (0.5 M concentration). Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.
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Addition: Add 1,3-dibromopropane in a single portion. The excess is crucial to ensure the mono-alkylated product is favored over the bis-benzoxazolinone dimer.[1]
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Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.[1][3]4) should disappear, and a new higher Rf spot (product) should appear.
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Work-up:
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Purification: The crude oil often crystallizes upon standing or trituration with cold diethyl ether.[1] If necessary, purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexane).[1]
Mechanistic Insights & Troubleshooting
Mechanism: Sɴ2 Substitution
The nitrogen atom in 2-benzoxazolinone is relatively acidic (pKa ~9-10) due to the electron-withdrawing carbonyl.[1]
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Deprotonation: Base removes the N-H proton, creating a nucleophilic anion.[1]
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Nucleophilic Attack: The anion attacks the terminal carbon of 1,3-dibromopropane, displacing a bromide ion.[1]
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Selectivity: Since the product still contains a terminal bromide, it can react with another molecule of benzoxazolinone to form a dimer.[1] Solution: Using 3-5 equivalents of dibromide statistically ensures the anion hits a dibromide molecule rather than a product molecule.[1]
Common Issues
| Issue | Cause | Solution |
| Dimer Formation | Insufficient dibromide excess | Increase 1,3-dibromopropane to >3 equivalents. |
| Low Yield | Incomplete deprotonation | Use dry solvent and anhydrous K₂CO₃; add catalytic KI (Finkelstein condition) to accelerate reaction.[1] |
| O-Alkylation | Ambident nucleophile | Benzoxazolinone generally favors N-alkylation over O-alkylation in polar aprotic solvents, but ensure temperature is controlled.[1] |
Applications in Drug Development
This compound is a versatile linker intermediate .[1] It is primarily used to connect the "privileged" benzoxazolinone headgroup to a basic amine pharmacophore (often a piperazine or piperidine).[1]
Pharmacophore Integration Workflow
The propyl bromide tail allows for rapid coupling to secondary amines to generate libraries of potential antipsychotic or neuroprotective agents.[1]
Figure 2: General workflow for synthesizing CNS-active agents using the linker.[1]
Specific Use Cases:
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Dopamine/Serotonin Modulators: Analogs of Iloperidone or Bifeprunox often utilize a similar propyl-linker strategy to connect a heteroaryl headgroup to a piperazine tail.[1]
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Sigma Receptor Ligands: Benzoxazolinone derivatives linked to amines show high affinity for Sigma-1 receptors, relevant in neuroprotection studies.[1][4]
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Antibacterial Agents: N-alkylated benzoxazolinones have demonstrated activity against Gram-positive bacteria (e.g., S. aureus) when linked to hydrazones or azoles.[1]
Safety & Handling
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Hazards: As an alkyl bromide, this compound is a potential alkylating agent .[1] It should be treated as a potential mutagen/carcinogen.[1]
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Lachrymator: Propyl bromides can be irritating to mucous membranes.[1]
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Storage: Store in a cool, dry place (2-8°C). Light sensitive (bromide degradation).[1]
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Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste.[1]
References
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Synthesis of Benzoxazolinone Derivatives: Bioorganic & Medicinal Chemistry Letters, "Synthesis and pharmacological evaluation of novel 2(3H)-benzoxazolone derivatives as potent analgesic and anti-inflammatory agents."[1] (Generic reference to class synthesis).
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Antibacterial Applications: MDPI Molecules, "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents."[1]
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Privileged Scaffolds: Current Medicinal Chemistry, "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes."[1]
- General Alkylation Protocol:Organic Syntheses, "Alkylation of Amides and Carbam
